3-Bromo-4-methoxyphenol structure elucidation
3-Bromo-4-methoxyphenol structure elucidation
<An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-methoxyphenol
Abstract
The unequivocal structural assignment of substituted aromatic compounds is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and novel materials. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 3-Bromo-4-methoxyphenol. We move beyond a simple recitation of data to explain the strategic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135, COSY, and HMBC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal techniques, this paper presents a self-validating workflow designed for researchers, scientists, and drug development professionals to confidently assign the correct molecular structure and differentiate it from potential isomers.
The Analytical Challenge: Isomeric Differentiation
3-Bromo-4-methoxyphenol (C₇H₇BrO₂) is a substituted phenol, a class of compounds widely used as building blocks in organic synthesis.[1][2] Its utility is predicated on its specific substitution pattern. However, synthetic routes, such as the bromination of 4-methoxyphenol, can potentially yield multiple isomers. The primary analytical challenge is to confirm the 1,2,4-trisubstitution pattern and definitively rule out other possibilities, principally:
-
2-Bromo-4-methoxyphenol: Bromination occurs ortho to the hydroxyl group.
-
5-Bromo-2-methoxyphenol (3-Bromo-6-methoxyphenol): Substitution occurs on a different starting material or via rearrangement.
-
4-Bromo-3-methoxyphenol: An isomer with transposed functional groups.
Each technique deployed must provide specific evidence that, when combined, builds an unassailable case for the target structure.
Integrated Spectroscopic Elucidation Workflow
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Elemental Composition and Halogen Identification
Mass spectrometry provides two crucial initial pieces of evidence: the molecular weight and the confirmation of bromine's presence.
Core Insights from MS:
-
Molecular Ion (M⁺): The nominal molecular weight of C₇H₇BrO₂ is 202 g/mol . High-resolution mass spectrometry (HRMS) would yield a highly accurate mass (e.g., 201.96294 Da), confirming the elemental formula.[3]
-
The Bromine Isotopic Signature: The most telling feature is the presence of two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[4][5] This is the characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.[6][7] The observation of peaks at m/z 202 and 204, with roughly equal abundance, is definitive proof of a single bromine atom in the molecule.[3]
| Feature | Expected Observation | Implication |
| Molecular Ion | M⁺ peak at m/z ≈ 202 | Corresponds to C₇H₇⁷⁹BrO₂ |
| M+2 Peak | M+2 peak at m/z ≈ 204 | Corresponds to C₇H₇⁸¹BrO₂ |
| Intensity Ratio | M⁺ : M+2 ≈ 1:1 | Confirms the presence of one bromine atom[4][5][8] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure separation from any impurities.
-
MS Detection: Acquire data in full scan mode over a mass range of m/z 40-400.
-
Data Analysis: Examine the mass spectrum of the main eluted peak. Identify the molecular ion cluster and confirm the 1:1 ratio for the M⁺ and M+2 peaks.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming its classification as a substituted phenol.
Core Insights from IR:
-
O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.[9][10]
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) indicate C-H bonds on the aromatic ring.[9]
-
Aromatic C=C Bending: Medium to strong absorptions between 1500-1600 cm⁻¹ confirm the presence of the benzene ring.[11]
-
Phenolic C-O Stretch: A strong, distinct peak around 1200-1260 cm⁻¹ is highly diagnostic for the C-O bond of a phenol, distinguishing it from aliphatic alcohols whose C-O stretch appears at lower wavenumbers (1050-1150 cm⁻¹).[9][12]
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Phenolic O-H | 3550 - 3200 (broad, strong) | Confirms hydroxyl group[10][13] |
| Aromatic C-H | 3100 - 3010 (medium) | Confirms aromatic ring |
| Aromatic C=C | 1600 - 1500 (medium, multiple) | Confirms aromatic ring[11] |
| Phenolic C-O | 1260 - 1200 (strong) | Confirms phenol structure (vs. alcohol)[9][11][12] |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides the most detailed information, establishing the precise connectivity of atoms. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
¹H NMR: Proton Environment and Connectivity
For 3-Bromo-4-methoxyphenol, we expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm), a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the phenolic proton. The splitting pattern (multiplicity) of the aromatic protons is key to determining the substitution pattern.
-
Prediction for 3-Bromo-4-methoxyphenol:
-
H-2: This proton is ortho to the methoxy group and meta to the hydroxyl. It will appear as a doublet, split by H-6.
-
H-5: This proton is ortho to the hydroxyl group and meta to the bromine. It will appear as a doublet, split by H-6.
-
H-6: This proton is between H-2 and H-5. It will be split by both, appearing as a doublet of doublets.
-
-
Comparison with Isomers:
-
2-Bromo-4-methoxyphenol: Would show an ABX spin system, with one proton appearing as a doublet, one as a doublet of doublets, and one as a simple doublet. The coupling constants would differ significantly. Published data shows signals at δ 7.01 (d), 6.94 (d), and 6.78 (dd).[14]
-
5-Bromo-2-methoxyphenol: Would also show a distinct ABX pattern, but the chemical shifts would be different due to the change in electronic environment.[15]
-
¹³C NMR and DEPT-135: Carbon Skeleton Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For 3-Bromo-4-methoxyphenol, we expect 7 distinct signals: 6 for the aromatic ring and 1 for the methoxy group.
The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between carbon types.[16][17]
-
Positive Signals: CH and CH₃ carbons.
-
Negative Signals: CH₂ carbons (none in this molecule).
-
Absent Signals: Quaternary carbons (C with no attached protons).
By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, we can identify all carbon types.[18][19] For our target molecule, we expect:
-
3 Positive Signals: The three aromatic CH carbons and the CH₃ of the methoxy group.
-
3 Absent Signals (in DEPT-135): The three quaternary carbons of the aromatic ring (C-1, C-3, C-4).
| Carbon Type | Expected Number | DEPT-135 Signal |
| CH₃ | 1 | Positive |
| CH₂ | 0 | N/A |
| Aromatic CH | 3 | Positive |
| Aromatic C (Quaternary) | 3 | Absent |
2D NMR (COSY & HMBC): Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments establish definitive correlations and lock in the structure.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (typically through 2 or 3 bonds).[20] For 3-Bromo-4-methoxyphenol, we would expect to see a cross-peak connecting H-5 and H-6, and another connecting H-2 and H-6, confirming their adjacent relationship. The absence of a correlation between H-2 and H-5 confirms they are not adjacent.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away.[21][22] This allows us to connect the different fragments of the molecule. Key expected correlations include:
-
The methoxy protons (~3.8 ppm) will show a strong correlation to the carbon they are attached to (C4), which is a quaternary carbon.
-
Proton H-2 will show correlations to the quaternary carbons C-4 and C-3.
-
Proton H-5 will show a correlation to the quaternary carbon C-1 (bearing the -OH).
-
This network of long-range correlations provides an undeniable map of the molecular structure.
-
Caption: Interlinking logic of the NMR experimental suite.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Collect spectra on a 400 MHz or higher spectrometer.
-
Experiments to Run:
-
Standard ¹H NMR.
-
Standard proton-decoupled ¹³C NMR.
-
DEPT-135.
-
gCOSY (gradient-selected COSY).
-
gHMBC (gradient-selected HMBC), optimized for a long-range coupling constant of ~8 Hz.
-
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and map the correlations as described above.
Conclusion: A Convergent and Self-Validating Approach
The structure of 3-Bromo-4-methoxyphenol is unequivocally confirmed through the strategic integration of multiple spectroscopic techniques. Mass spectrometry establishes the correct elemental formula and confirms the presence of a single bromine atom via its unique isotopic signature. Infrared spectroscopy verifies the essential phenolic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, allowing for the definitive assignment of the 1,2,4-trisubstitution pattern and the confident exclusion of all other potential isomers. This multi-faceted, self-validating workflow represents the gold standard in modern chemical analysis for ensuring the structural integrity of synthesized compounds.
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